molecular formula C24H16F2N4 B1677482 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine CAS No. 755753-89-0

4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B1677482
CAS No.: 755753-89-0
M. Wt: 398.4 g/mol
InChI Key: VMAKTIDYMSNPOV-UHFFFAOYSA-N
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Description

Org 48762-0, also known as UR-13870, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is known for its ability to prevent bone damage in collagen-induced arthritis in mice. It is an orally active and selective inhibitor of p38 alpha and beta kinases, which play a crucial role in the regulation of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) .

Mechanism of Action

Target of Action

Org 48762-0, also known as 2HE2MP5Y3G or ORG-48762-0 or 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine, is a potent, orally active, and selective inhibitor of p38 MAPK . The p38 MAPK is a type of mitogen-activated protein kinase that plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

Org 48762-0 interacts with its target, the p38 MAPK, by inhibiting its activity . This inhibition reduces the release of tumor necrosis factor-alpha (TNFα) , a proinflammatory cytokine, in response to lipopolysaccharide (LPS) stimulation . The EC50 of Org 48762-0, which is a measure of its effectiveness, is 0.1 μM .

Biochemical Pathways

The primary biochemical pathway affected by Org 48762-0 is the MAPK/ERK pathway , specifically the p38 MAPK sub-pathway . By inhibiting p38 MAPK, Org 48762-0 reduces the release of TNFα, thereby modulating the inflammatory response .

Pharmacokinetics

Oral administration of Org 48762-0 in mice has shown drug-like pharmacokinetic properties . The pharmacokinetics were linear up to single doses of 400 mg . The median time to reach maximum concentration (Tmax) ranged from 0.5 to 1.8 hours, and the half-life (T1/2) ranged from 7.0 to 14.4 hours .

Result of Action

The molecular and cellular effects of Org 48762-0’s action include the reduction of LPS-induced TNFα release and the prevention of bone damage in collagen-induced arthritis in mice . Radiological analyses have revealed protection against bone damage for treatments with Org 48762-0 .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of Org 48762-0 are not explicitly mentioned in the available literature, it’s important to note that many drugs’ actions can be influenced by factors such as temperature, pH, and the presence of other substances

Preparation Methods

The synthesis of Org 48762-0 involves several steps, including the formation of the pyrazolo[3,4-b]pyridine core structure. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Org 48762-0 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Org 48762-0 can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Org 48762-0 has several scientific research applications, including:

Comparison with Similar Compounds

Org 48762-0 is unique in its high selectivity for p38 alpha and beta kinases, which distinguishes it from other p38 inhibitors. Similar compounds include:

Org 48762-0’s uniqueness lies in its high degree of selectivity and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKTIDYMSNPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755753-89-0
Record name ORG-48762-0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755753890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-48762-0
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE2MP5Y3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine
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Reactant of Route 6
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine

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